2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Overview
Description
“2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid” is a complex organic compound. It is a derivative of azabicycloheptane, a class of compounds that includes bicyclobutanes . Bicyclobutanes are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry .
Synthesis Analysis
The synthesis of azabicycloheptane derivatives has been explored in recent years. A convenient methodology for the preparation of 6-functionalized azabicyclo [4.1.0]heptane-derived building blocks has been developed . The common synthetic precursor – tert-butyl 6-(hydroxymethyl)-3-azabicyclo [4.1.0]heptane-3-carboxylate was obtained in 4 steps starting from readily available 4-hydroxymethyl pyridine .
Molecular Structure Analysis
Bicyclobutane (1) is the smallest fused hydrocarbon and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridisations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure ?
Chemical Reactions Analysis
Bicyclobutanes have been used in a variety of addition, rearrangement and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds . Their proclivity as strain-release reagents through their weak central C–C bond has been harnessed in these reactions .
Scientific Research Applications
Synthesis and Structural Analysis
Several studies have focused on the synthesis of structurally related azabicyclo carboxylic acids and their derivatives, highlighting the intricate methodologies involved in creating these compounds. For instance, Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, emphasizing the importance of such compounds in the generation of conformationally constrained amino acids for peptidomimetic studies (Hart & Rapoport, 1999). Similarly, Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening the known literature procedures for these unnatural amino acids (Bakonyi et al., 2013).
Peptidomimetics and Amino Acid Analogues
The research into azabicyclo carboxylic acids extends into their utility as building blocks for peptidomimetics and amino acid analogues, which are crucial in medicinal chemistry for drug design and development. Gan et al. (2013) described a stereoselective and scalable synthesis of a specific isomer of 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, showcasing the potential for these compounds in creating more specific and effective therapeutic agents (Gan et al., 2013).
Conformationally Constrained Amino Acids
Conformationally constrained amino acids are of interest due to their role in probing the structure-activity relationships in peptides. Waldmann and Braun (1991) synthesized derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates via Aza-Diels-Alder reactions, providing insights into the synthesis of these constrained structures and their potential applications in medicinal chemistry (Waldmann & Braun, 1991).
Catalytic and Synthetic Applications
The compound and its related structures have been utilized in various catalytic and synthetic applications, demonstrating their versatility in organic synthesis. For example, Campbell and Rapoport (1996) reported on the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, highlighting their importance in the generation of peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Future Directions
The future directions for the study of “2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid” and similar compounds could involve the development of more practical routes for their synthesis . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIBHCFUGWXKHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779637-50-1 | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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